molecular formula C14H12ClNO2S B12064158 Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- CAS No. 40312-35-4

Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro-

Cat. No.: B12064158
CAS No.: 40312-35-4
M. Wt: 293.8 g/mol
InChI Key: XXUUOLQYCCNPHS-UHFFFAOYSA-N
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Description

Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of acetamides, which are derivatives of acetic acid. The presence of a benzoyl group, a methyl group, and a thienyl ring in its structure makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- typically involves multi-step organic reactions. One common method includes the acylation of 3-benzoyl-4-methyl-2-thiophene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-bromo-
  • Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-fluoro-
  • Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-iodo-

Uniqueness

Acetamide, N-(3-benzoyl-4-methyl-2-thienyl)-2-chloro- is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs

Properties

CAS No.

40312-35-4

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

N-(3-benzoyl-4-methylthiophen-2-yl)-2-chloroacetamide

InChI

InChI=1S/C14H12ClNO2S/c1-9-8-19-14(16-11(17)7-15)12(9)13(18)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

XXUUOLQYCCNPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C(=O)C2=CC=CC=C2)NC(=O)CCl

Origin of Product

United States

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